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Abstract

This technical guide provides a comprehensive overview of the available spectral data for the
chemical compound with CAS number 29553-26-2, identified as 2-Methyl-3,3,4,4-tetrafluoro-
2-butanol. The document is intended to serve as a core reference for researchers, scientists,
and professionals in drug development who are working with or have an interest in this
compound. It includes a compilation of quantitative spectral data from various analytical
techniques, presented in clear, tabular formats for ease of comparison. Detailed experimental
protocols for the cited spectroscopic methods are also provided. Furthermore, this guide
features a visualization of a general experimental workflow for the spectroscopic analysis of an
organic compound, rendered using Graphviz, to illustrate the logical progression of sample
analysis.

Introduction

2-Methyl-3,3,4,4-tetrafluoro-2-butanol is a fluorinated alcohol with the molecular formula
CsHsF40. The presence of the tetrafluoroethyl group significantly influences its chemical and
physical properties, making its spectral characterization crucial for its identification and for
understanding its behavior in various applications. This guide consolidates the publicly
available spectral data for this compound and presents it in a structured and accessible

mannetr.
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Spectral Data

The following sections present the available spectral data for CAS 29553-26-2. The data has

been compiled from various sources and is presented in tabular format for clarity.

Disclaimer: The spectral data presented below, particularly for NMR, has been manually

extracted from spectral images and public databases. While efforts have been made to ensure

accuracy, these values should be considered approximate. For definitive analysis, it is

recommended to acquire and interpret original spectral data.

Infrared (IR) Spectroscopy

o Table 1: Infrared (IR) Spectral Data

Wavenumber (cm~?) Intensity Assignment

~3600 Weak, Sharp O-H Stretch (Free)

3400 Broad O-H Stretch (Hydrogen-
bonded)

~2950 Medium C-H Stretch (Alkyl)

~1450 Medium C-H Bend (Alkyl)

~1100-1300 Strong C-F Stretch

~1050 Strong C-O Stretch

Mass Spectrometry (MS)

o Table 2: Mass Spectrometry (Electron lonization) Data

miz Relative Intensity (%) Possible Fragment
145 ~5 [M-CHs]*
[M-C(CH3)20H]™* or
101 ~10
[CF2CF2H]*
59 100 [C(CHs3)20H]*
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Table 3: *H NMR Spectral Data

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~6.0 Triplet of Triplets 1H -CFzH

~2.5 Singlet 1H -OH

~1.5 Singlet 6H -C(CHs)2

Table 4: 13C NMR Spectral Data

Chemical Shift (ppm) Assignment
~120 (triplet) -CFz2H

~115 (1) -CFa-

~70 (septet) -C(OH)-

~25 -CHs

Table 5: 1°F NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment
~-130 Doublet -CF2H
~-138 Doublet of quartets -CF2-

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data
presented above. Instrument parameters and sample preparation may vary, and it is
recommended to consult specific instrument manuals for detailed procedures.
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Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:

o Neat Liquid: A drop of the neat liquid sample (2-Methyl-3,3,4,4-tetrafluoro-2-butanol) is
placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

o Solution: A 10% (w/v) solution of the sample is prepared in a suitable solvent (e.g., carbon
tetrachloride, CClas), and the spectrum is recorded in a liquid cell of known path length.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~! with a
resolution of 2 cm~2. A background spectrum of the empty sample holder (or the solvent) is
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol

Instrumentation: A mass spectrometer with an electron ionization (El) source.

Sample Introduction: The sample is introduced into the ion source, typically via a gas
chromatograph (GC-MS) for volatile compounds.

lonization: Electron ionization is performed at a standard energy of 70 eV.

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range
appropriate for the compound's molecular weight (e.g., m/z 40-200).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300
MHz or higher for *H NMR).

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls; acetone-ds, (CD3)2CO) in an NMR tube. A
small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
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o Data Acquisition:
o H NMR: A standard proton NMR experiment is performed.
o 13C NMR: A proton-decoupled 13C NMR experiment is performed.

o 1°F NMR: A standard fluorine-19 NMR experiment is performed.

Synthesis Protocol

A specific, detailed synthesis protocol for 2-Methyl-3,3,4,4-tetrafluoro-2-butanol (CAS 29553-
26-2) is not readily available in the public domain. However, a plausible synthetic route could
involve the Grignard reaction between a suitable fluorinated ketone and a methyl Grignard
reagent. The following is a proposed, general procedure.

Proposed Synthesis:

o Preparation of the Grignard Reagent: Methylmagnesium bromide is prepared by reacting
methyl bromide with magnesium turnings in anhydrous diethyl ether under an inert
atmosphere.

o Grignard Reaction: The prepared Grignard reagent is then slowly added to a solution of
1,1,2,2-tetrafluoropropan-2-one in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

e Quenching and Workup: The reaction mixture is quenched by the slow addition of a
saturated aqueous solution of ammonium chloride. The organic layer is separated, and the
aqueous layer is extracted with diethyl ether.

 Purification: The combined organic extracts are dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure. The crude product is then
purified by fractional distillation to yield 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.

Note: This is a generalized and proposed protocol. The actual reaction conditions,
stoichiometry, and purification methods would need to be optimized.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis and
identification of an unknown organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.
 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of CAS

29553-26-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147224#cas-29553-26-2-spectral-data]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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